![molecular formula C10H8BrNO B2483459 7'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one CAS No. 1360935-49-4](/img/structure/B2483459.png)
7'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“7’-Bromospiro[cyclopropane-1,3’-indolin]-2’-one” is a chemical compound with the CAS Number: 1694042-51-7 . It has a molecular weight of 224.1 and is a solid at room temperature .
Molecular Structure Analysis
The molecular formula of “7’-Bromospiro[cyclopropane-1,3’-indolin]-2’-one” is C10H10BrN . The average mass is 224.097 Da and the monoisotopic mass is 222.999649 Da .Physical And Chemical Properties Analysis
“7’-Bromospiro[cyclopropane-1,3’-indolin]-2’-one” is a solid at room temperature . The compound should be stored in a refrigerator .Scientific Research Applications
Synthesis of Spiro Pseudo Indoxyl Ketones
This compound is used in the synthesis of spiro pseudo indoxyl ketones . The reaction is carried out in an oven-dried 10 mL round bottom flask. Teterahydrocarbazole is dissolved in DMSO and t-BuOK is added portion-wise and kept under an oxygen atmosphere for about 2.5 hours .
Synthesis of N-benzylated Pseudo Indoxyl Derivative
“7’-Bromospiro[cyclopropane-1,3’-indolin]-2’-one” is also used in the synthesis of N-benzylated pseudo indoxyl derivatives . The synthesized spirocyclic indolinone is dissolved in DMF and benzyl bromide is added into the reaction vial .
Evaluation of Monoamine Oxidase Inhibitory Effects
The compound and its derivatives have been evaluated for their monoamine oxidase inhibitory effects . This could potentially have implications in the treatment of certain neurological disorders.
Biological Activity Against Human Cancer Cell Lines
Libraries of spiro[cyclopropane-1,3’-indolin]-2’-ones, which include “7’-Bromospiro[cyclopropane-1,3’-indolin]-2’-one”, have been synthesized and evaluated for their biological activity against five different human cancer cell lines: HT-29 (colon cancer), DU-145 (prostate cancer), Hela (cervical cancer), A-549 (Lung cancer), and MCF-7 (breast cancer) .
Safety and Hazards
properties
IUPAC Name |
7-bromospiro[1H-indole-3,1'-cyclopropane]-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c11-7-3-1-2-6-8(7)12-9(13)10(6)4-5-10/h1-3H,4-5H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTMUNQFNYDTPSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C3=C(C(=CC=C3)Br)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.